molecular formula C11H11N3O2 B2463883 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1260390-74-6

2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2463883
CAS RN: 1260390-74-6
M. Wt: 217.228
InChI Key: IWBWOLLNBHCROP-UHFFFAOYSA-N
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Description

2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (CPI-455) is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential in the treatment of cancer. CPI-455 is a selective inhibitor of the histone methyltransferase EZH2, which is a critical regulator of gene expression and plays a key role in the development and progression of various types of cancer.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The compound and its derivatives can be synthesized through multiple methods, including selective chlorination and Suzuki cross-coupling/hydrolysis reactions. These methods offer versatility in creating diverse derivatives of the compound for different applications (Du Hui-r, 2014).

  • Structural Determination : Spectroscopic techniques are essential for determining the structures of synthesized compounds. For example, the synthesis of 3H-imidazo[4,5-b] pyridine derivative and its structural determination through spectroscopic means are crucial steps in understanding its properties and potential applications (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Chemical Properties and Reactions

  • Functionalization Reactions : The compound can undergo various functionalization reactions, offering potential for creating new derivatives with specific properties and applications. The exploration of these reactions is significant for expanding the compound's utility in different scientific domains (L. Bukowski & M. Janowiec, 1996).

  • Automated Synthesis : Advances in synthesis methods, such as automated continuous flow synthesis, have been developed for this compound. This represents a significant improvement over traditional methods, providing more efficiency and precision in the synthesis process (A. Herath, R. Dahl, & N. Cosford, 2010).

  • Reaction Mechanisms : Understanding the reaction mechanisms involved in the synthesis and modification of this compound is vital. For instance, studies on the reaction mechanism between specific derivatives offer insights into the chemical behavior of the compound, which is essential for its effective application (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).

Potential Applications

  • Antituberculotic Activity : Some derivatives of this compound have been tested for antituberculotic activity, indicating its potential use in medicinal chemistry and drug development (L. Bukowski, 1984).

  • Anticancer Agents : Derivatives of this compound have been explored as potential anticancer agents. Their synthesis and evaluation for antitumor activity in various models are important for medicinal research (H. Liszkiewicz, M. Kowalska, & J. Wietrzyk, 2007).

  • Antimicrobial Activity : The compound's derivatives have shown antimicrobial activity, making them relevant in the study of new antimicrobial agents (G. Turan-Zitouni, Y. Blache, & K. Güven, 2001).

properties

IUPAC Name

2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)7-3-4-12-10-9(7)13-8(14-10)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWOLLNBHCROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC3=NC=CC(=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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